n-Benzylidene-4-biphenylamine
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Overview
Description
n-Benzylidene-4-biphenylamine: is an organic compound with the molecular formula C19H15N and a molecular weight of 257.338 g/mol It is a Schiff base derived from the condensation of benzaldehyde and 4-biphenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzylidene-4-biphenylamine typically involves the condensation reaction between benzaldehyde and 4-biphenylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is allowed to react for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: n-Benzylidene-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
n-Benzylidene-4-biphenylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of n-Benzylidene-4-biphenylamine involves its interaction with molecular targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and biological activity .
Comparison with Similar Compounds
- n-Benzylidene-4-biphenylamine
- This compound derivatives
- This compound analogs
Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its Schiff base functionality and biphenyl structure make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
13924-28-2 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-phenyl-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H |
InChI Key |
WXZIDPUAURHXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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